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molecular formula C14H8Cl2FN B8435890 (3',4'-Dichloro-2-fluoro-biphenyl-4-yl)-acetonitrile

(3',4'-Dichloro-2-fluoro-biphenyl-4-yl)-acetonitrile

Cat. No. B8435890
M. Wt: 280.1 g/mol
InChI Key: CWCQHXOAFSQEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076505B2

Procedure details

3′,4′-dichloro-2-fluoro-4-bromomethyl-biphenyl (35.0 g, 0.105 mol) and sodium cyanide (5.4 g, 0.110 mol) were dissolved in a mixture of ethanol (228 ml) and water (25 ml), then heated at 50° C. for 3 hours. The solution was concentrated under vacuum and the residue was suspended in ethanol/water 1/1 v/v (35 ml) and cooled at 0-5° C. for 30 minutes. The obtained solid is filtered and dried at 40° C. under vacuum. The crude product was suspended in ethanol (56 ml) at 20 to 25° C. for 30 minutes, filtered and dried at 40° C. under vacuum. The compound 3′,4′-dichloro-2-fluoro-4-cyanomethyl-biphenyl was obtained as a light brown powder (16.8 g, 57% yield).
Name
3′,4′-dichloro-2-fluoro-4-bromomethyl-biphenyl
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
228 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15]Br)=[CH:11][C:10]=2[F:17])[CH:5]=[CH:6][C:7]=1[Cl:8].[C-:18]#[N:19].[Na+]>C(O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][C:18]#[N:19])=[CH:11][C:10]=2[F:17])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2|

Inputs

Step One
Name
3′,4′-dichloro-2-fluoro-4-bromomethyl-biphenyl
Quantity
35 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1=C(C=C(C=C1)CBr)F
Name
Quantity
5.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
228 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
cooled at 0-5° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The obtained solid is filtered
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1=C(C=C(C=C1)CC#N)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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